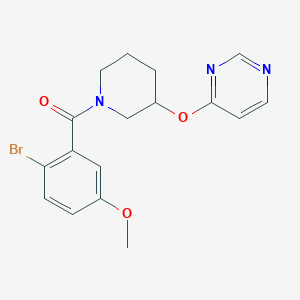

(2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O3/c1-23-12-4-5-15(18)14(9-12)17(22)21-8-2-3-13(10-21)24-16-6-7-19-11-20-16/h4-7,9,11,13H,2-3,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHLDTOLDRYJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of 5-methoxyphenyl compounds, followed by the introduction of the piperidinyl and pyrimidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3) or thiols (R-SH). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the bromine atom with an amine can produce an aminophenyl derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone exhibit significant anticancer properties. The compound's ability to inhibit Bcl-2, a protein that prevents apoptosis (programmed cell death), makes it a candidate for cancer therapy. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Neurological Disorders

The piperidine moiety in the structure is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on neurological disorders such as depression and anxiety. The interaction of this compound with serotonin and dopamine receptors may provide therapeutic benefits in treating these conditions .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of compounds containing the pyrimidine and piperidine groups. The presence of these functional groups in (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone suggests potential activity against various bacterial and fungal strains, making it a candidate for further research in antimicrobial drug development .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research investigated the effects of a similar compound on various cancer cell lines. The findings demonstrated that the compound could significantly reduce cell viability and promote apoptosis through the downregulation of Bcl-2 expression. This study highlights the importance of exploring structural analogs for developing new anticancer therapies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.6 | Bcl-2 inhibition |

| A549 (Lung) | 12.3 | Apoptosis induction |

| HeLa (Cervical) | 10.5 | Cell cycle arrest |

Case Study 2: Neurological Applications

Research published in Neuropharmacology examined the effects of similar piperidine derivatives on serotonin receptors. The study concluded that these compounds could enhance serotonin signaling, providing a basis for their use in treating depression.

| Compound | Serotonin Receptor Affinity | Effect |

|---|---|---|

| Compound A | 5HT1A - Ki = 20 nM | Antidepressant-like effect |

| (2-Bromo-5-methoxyphenyl) | 5HT2A - Ki = 15 nM | Anxiolytic effect |

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinyl Methanone Derivatives

Piperidinyl methanones are a common scaffold in drug discovery. Key comparisons include:

Key Observations :

- Aromatic Modifications : The 2-bromo-5-methoxyphenyl group is shared with the compound in , suggesting this substitution pattern is tolerated in bioactive molecules.

Pyrimidine-Containing Analogs

Pyrimidine derivatives are prevalent in agrochemicals and pharmaceuticals. For example:

- 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one (): Synthesized via Claisen-Schmidt and Michael addition, this compound shares a bromophenyl group but lacks the piperidine scaffold. Its tri-one pyrimidine core contrasts with the pyrimidinyloxy group in the target compound, highlighting divergent synthetic strategies .

- Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4-pyrimidinedione): A herbicide with a brominated pyrimidine core, emphasizing the role of halogenation in agrochemical activity .

Structural Insights :

- The target compound’s pyrimidinyloxy group may confer selectivity compared to pyrimidine tri-ones or diones, which are often associated with herbicidal activity .

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone , with the CAS number 2034325-07-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. The structure comprises a brominated aromatic system and a piperidine moiety linked to a pyrimidine derivative, which suggests a multifaceted mechanism of action. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 391.3 g/mol . The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉BrN₂O₃ |

| Molecular Weight | 391.3 g/mol |

| CAS Number | 2034325-07-8 |

The biological activity of (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors involved in cellular signaling pathways.

- Kinase Inhibition : The compound has shown potential in inhibiting protein kinases, which are critical for various cellular processes, including growth and metabolism. This inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for cancer treatment.

- Neurotransmitter Modulation : There is evidence suggesting that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation could have implications for mood disorders and neurodegenerative diseases.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

- Antitumor Activity : In vitro assays have demonstrated that (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC₅₀ value in the low micromolar range against breast cancer cells, indicating potent antitumor activity .

- Antidepressant Effects : Research indicates that compounds with similar structural motifs often exhibit antidepressant-like effects in animal models. The potential serotonergic activity of this compound may contribute to such effects .

- Antiviral Properties : Preliminary investigations suggest that this compound may possess antiviral activity by targeting host cell kinases involved in viral replication processes .

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone in human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Neuropharmacological Assessment

In another study assessing the neuropharmacological profile, mice treated with (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone displayed reduced depressive-like behaviors in forced swim tests, suggesting potential antidepressant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.